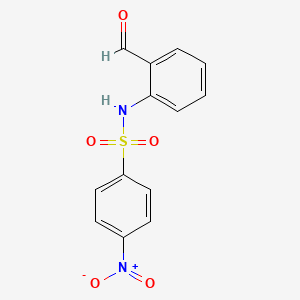
N-(2-formylphenyl)-4-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Formylphenyl)4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a nitrobenzenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Formylphenyl)4-nitrobenzenesulfonamide typically involves the reaction of 2-formylphenylamine with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Formylphenyl)4-nitrobenzenesulfonamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Formylphenyl)4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-(2-Carboxyphenyl)4-nitrobenzenesulfonamide.
Reduction: N-(2-Formylphenyl)4-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-Formylphenyl)4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups. It can also serve as a probe in biochemical assays.
Medicine: Due to its structural similarity to certain pharmaceutical agents, it can be used in the development of new drugs, particularly those targeting bacterial infections or inflammatory conditions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Formylphenyl)4-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial dihydropteroate synthase, leading to the inhibition of folic acid synthesis in bacteria. This results in the antibacterial activity of the compound. Additionally, the formyl and nitro groups can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Formylphenyl)benzenesulfonamide: Lacks the nitro group, which may result in different reactivity and biological activity.
N-(2-Formylphenyl)4-methylbenzenesulfonamide: Contains a methyl group instead of a nitro group, which can affect its chemical properties and applications.
N-(2-Formylphenyl)4-chlorobenzenesulfonamide:
Uniqueness
N-(2-Formylphenyl)4-nitrobenzenesulfonamide is unique due to the combination of its formyl, nitro, and sulfonamide groups
Propiedades
Fórmula molecular |
C13H10N2O5S |
|---|---|
Peso molecular |
306.30 g/mol |
Nombre IUPAC |
N-(2-formylphenyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H10N2O5S/c16-9-10-3-1-2-4-13(10)14-21(19,20)12-7-5-11(6-8-12)15(17)18/h1-9,14H |
Clave InChI |
XGVGHMNKHNDSHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=O)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















